molecular formula C16H15NOS B12612163 5-Methyl-4,5-diphenyl-1,3-oxazolidine-2-thione CAS No. 917965-96-9

5-Methyl-4,5-diphenyl-1,3-oxazolidine-2-thione

Cat. No.: B12612163
CAS No.: 917965-96-9
M. Wt: 269.4 g/mol
InChI Key: SMRDGGBQOJWBPR-UHFFFAOYSA-N
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Description

5-Methyl-4,5-diphenyl-1,3-oxazolidine-2-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its five-membered ring structure. This compound is part of the oxazolidine family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of the thione group (C=S) in its structure imparts unique chemical properties, making it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5-diphenyl-1,3-oxazolidine-2-thione typically involves the reaction of appropriate amino alcohols with carbon disulfide under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times . The reaction conditions often involve the use of solvents such as ethanol or water-ethanol mixtures, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions can be optimized to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5-diphenyl-1,3-oxazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the thione group.

Mechanism of Action

The mechanism of action of 5-Methyl-4,5-diphenyl-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4,5-diphenyl-1,3-oxazolidine-2-thione is unique due to its specific combination of a thione group and a diphenyl-substituted oxazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

917965-96-9

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

5-methyl-4,5-diphenyl-1,3-oxazolidine-2-thione

InChI

InChI=1S/C16H15NOS/c1-16(13-10-6-3-7-11-13)14(17-15(19)18-16)12-8-4-2-5-9-12/h2-11,14H,1H3,(H,17,19)

InChI Key

SMRDGGBQOJWBPR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(=S)O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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